3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid
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Overview
Description
. This compound is a member of the triazole family, characterized by its trifluoromethyl group attached to a phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(trifluoromethyl)benzyl azide with methyl propiolate in the presence of a copper catalyst to form the triazole ring . The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or phenyl derivatives.
Scientific Research Applications
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, potentially inhibiting their activity. The triazole ring can interact with active sites of enzymes, disrupting their normal function and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-1-[3-nitro-5-(trifluoromethyl)phenyl]-1H-imidazole
- 1-methyl-3-(trifluoromethyl)benzyl alcohol
- 1,3,5-tris(trifluoromethyl)benzene
Uniqueness
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid: is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a carboxylic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H8F3N3O2 |
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Molecular Weight |
271.19 g/mol |
IUPAC Name |
3-[2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-7(2-3-9(18)19)10-15-5-4-8(11(12,13)14)17(10)16-6/h2-5H,1H3,(H,18,19) |
InChI Key |
RLLMKHURPWYUDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C=CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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